N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride
CAS No.:
Cat. No.: VC13579039
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol
* For research use only. Not for human or veterinary use.
![N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride -](/images/structure/VC13579039.png)
Specification
Molecular Formula | C7H15ClN2O |
---|---|
Molecular Weight | 178.66 g/mol |
IUPAC Name | N-(pyrrolidin-3-ylmethyl)acetamide;hydrochloride |
Standard InChI | InChI=1S/C7H14N2O.ClH/c1-6(10)9-5-7-2-3-8-4-7;/h7-8H,2-5H2,1H3,(H,9,10);1H |
Standard InChI Key | LSNUOICAQYNUSJ-UHFFFAOYSA-N |
SMILES | CC(=O)NCC1CCNC1.Cl |
Canonical SMILES | CC(=O)NCC1CCNC1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-[(Pyrrolidin-3-yl)methyl]acetamide hydrochloride is systematically named as the hydrochloride salt of N-[(pyrrolidin-3-yl)methyl]acetamide. Its IUPAC name is N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride, reflecting the acetamide group bonded to a methyl-pyrrolidine moiety. The compound’s SMILES notation (CC(=O)NCC1CCNC1.Cl) and InChIKey (BEAWFOYVSBYVCD-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Table 1: Key Identifiers of N-[(Pyrrolidin-3-yl)methyl]acetamide Hydrochloride
Property | Value |
---|---|
CAS Registry Number | 181576-28-3 |
Molecular Formula | C₇H₁₄N₂O·HCl |
Molecular Weight | 178.66 g/mol |
SMILES | CC(=O)NCC1CCNC1.Cl |
InChIKey | BEAWFOYVSBYVCD-UHFFFAOYSA-N |
Stereochemical Considerations
The pyrrolidine ring introduces a stereocenter at the 3-position, yielding enantiomeric forms. While the (S)-enantiomer (PubChem CID 119011345) has been cataloged , the racemic form is more commonly synthesized for research purposes. Stereochemistry influences receptor binding and metabolic stability, though specific studies on this compound’s enantiomeric activity remain limited .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves acylating 3-(aminomethyl)pyrrolidine with acetic anhydride or acetyl chloride, followed by hydrochloride salt formation. A representative route includes:
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Acylation: Reacting 3-(aminomethyl)pyrrolidine with acetyl chloride in dichloromethane under inert conditions.
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Salification: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Acylation | Acetyl chloride, DCM, 0–5°C | 75–85% |
Salt Formation | HCl (gaseous), diethyl ether | >90% |
Continuous flow reactors may enhance scalability, though traditional batch methods remain prevalent in laboratory settings.
Purification and Characterization
Post-synthesis purification employs recrystallization from ethanol/water mixtures. Purity (>95%) is verified via HPLC and nuclear magnetic resonance (NMR) spectroscopy. The hydrochloride salt’s crystalline structure ensures stability during storage .
Physicochemical Properties
Thermal and Solubility Profiles
N-[(Pyrrolidin-3-yl)methyl]acetamide hydrochloride exhibits a boiling point of 314.3±15.0°C and a density of 1.0±0.1 g/cm³. It is hygroscopic, requiring storage at −20°C under anhydrous conditions. The compound is soluble in polar solvents (water, methanol) but insoluble in nonpolar media like hexane .
Table 3: Physicochemical Data
Property | Value |
---|---|
Boiling Point | 314.3±15.0°C |
Density | 1.0±0.1 g/cm³ |
Vapor Pressure | 0.0±0.7 mmHg (25°C) |
Solubility in Water | 50–100 mg/mL (20°C) |
Spectroscopic Characteristics
While detailed spectroscopic data (e.g., IR, NMR) are unavailable in public sources, the compound’s structure predicts:
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¹H NMR: Signals for pyrrolidine protons (δ 1.8–3.2 ppm), acetamide methyl (δ 2.1 ppm), and NH/Cl⁻ exchangeable protons.
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IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~2500 cm⁻¹ (ammonium chloride) .
Hazard Statement | Precautionary Code |
---|---|
H302 | P264, P270 |
H315 | P302+P352 |
H319 | P305+P351+P338 |
H335 | P261, P271 |
Emergency Procedures
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Skin Contact: Wash with soap and water; seek medical attention if irritation persists.
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Ingestion: Rinse mouth; administer activated charcoal if advised by poison control .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Antipsychotics: Functionalization of the pyrrolidine nitrogen yields dopamine D₂ receptor ligands.
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Antivirals: Incorporation into peptidomimetic scaffolds targeting viral proteases .
Chemical Biology Probes
Its bifunctional structure enables conjugation with fluorescent tags for studying protein-ligand interactions, particularly in GPCR signaling pathways .
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